molecular formula C16H21NO2 B14583476 1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- CAS No. 61046-60-4

1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-

Cat. No.: B14583476
CAS No.: 61046-60-4
M. Wt: 259.34 g/mol
InChI Key: XHEHIHZWIAZNFX-GFCCVEGCSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- is a chemical compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a 1-methylheptyl group attached to the nitrogen atom, making it a unique derivative of isoindole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- can be achieved through various synthetic routes. One common method involves the Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Rhodium catalysts and controlled reaction environments are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase CK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can lead to various downstream effects, including the modulation of cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinase CK2 sets it apart from other isoindole derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61046-60-4

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-[(2R)-octan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C16H21NO2/c1-3-4-5-6-9-12(2)17-15(18)13-10-7-8-11-14(13)16(17)19/h7-8,10-12H,3-6,9H2,1-2H3/t12-/m1/s1

InChI Key

XHEHIHZWIAZNFX-GFCCVEGCSA-N

Isomeric SMILES

CCCCCC[C@@H](C)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCCCCCC(C)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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